Home > Products > Screening Compounds P109113 > 4-Desmethoxy-4-ethoxy trimethoprim
4-Desmethoxy-4-ethoxy trimethoprim - 78025-68-0

4-Desmethoxy-4-ethoxy trimethoprim

Catalog Number: EVT-391577
CAS Number: 78025-68-0
Molecular Formula: C15H20N4O3
Molecular Weight: 304.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trimethoprim (TMP) is an antibiotic that has been widely used to treat bacterial infections, particularly those caused by Escherichia coli. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis and cell proliferation. However, the emergence of TMP-resistant bacteria has posed significant challenges to its clinical efficacy. In this context, a derivative of TMP, 4'-desmethyltrimethoprim (4'-DTMP), has been studied for its potential to impede the evolution of antibiotic resistance1.

Applications in Various Fields

Antibiotic Resistance Evolution

The primary application of 4'-DTMP is in the field of antimicrobial therapy, where it could potentially be used to treat E. coli infections while mitigating the rapid development of resistance that is seen with TMP. By selecting against resistant genotypes, 4'-DTMP could be a valuable tool in preserving the efficacy of TMP and other antimicrobial agents1.

Membrane Transport Studies

The effects of TMP on membrane transport have been explored, revealing that TMP can act as a competitive inhibitor of amiloride-sensitive sodium channels. This finding suggests that TMP and its derivatives could have implications beyond their antimicrobial activity, potentially influencing ion transport across epithelial barriers, as demonstrated in studies using frog skin epithelium2.

Antimicrobial Drug Mechanisms

Understanding the mechanisms of antimicrobial drugs like TMP can inform the development of new therapeutic strategies. For instance, the reversible conversion of accumulated folic acid to tetrahydrofolate cofactors upon removal of TMP suggests a bacteriostatic mechanism that could be exploited in clinical settings. This knowledge can guide the use of TMP and its derivatives in different therapeutic regimes and against various bacterial strains4.

Pharmacokinetics and Therapeutic Indications

TMP's pharmacokinetic profile and its activity against a range of gram-positive and gram-negative bacteria make it a valuable drug for treating uncomplicated urinary tract infections. The study of TMP's mechanisms of action and bacterial resistance patterns can inform its optimal use as a single-entity product or in combination with other antimicrobial agents5.

Overview

4-Desmethoxy-4-ethoxy trimethoprim is a chemical compound related to trimethoprim, an antibiotic that inhibits bacterial dihydrofolate reductase, thereby interfering with folate synthesis essential for bacterial growth. This compound is part of the broader category of antifolate antibiotics, which are crucial in treating various bacterial infections. The classification of this compound falls under the group of pyrimidine derivatives and diaminopyrimidines, known for their role as antibacterial agents.

Source and Classification

4-Desmethoxy-4-ethoxy trimethoprim can be synthesized from trimethoprim through various chemical modifications. Trimethoprim itself is derived from the pyrimidine family and has been used clinically since the 1960s. Its primary application is in combination therapies, particularly with sulfamethoxazole, to enhance its bactericidal effects. This compound is classified as an antifolate antibiotic due to its mechanism of action that involves the inhibition of folate metabolism in bacteria.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-desmethoxy-4-ethoxy trimethoprim can be achieved through several organic chemistry techniques. One prominent method includes solid-phase synthesis, which allows for the efficient production of trimethoprim analogs. This method involves attaching the compound to a solid support and then performing sequential reactions to build the desired structure.

Technical details regarding the synthesis may involve:

  • Reagents: Specific reagents such as ethyl iodide and appropriate bases (e.g., potassium carbonate) are used to introduce the ethoxy group.
  • Conditions: The reactions typically require controlled temperatures and solvents to optimize yield and purity.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and liquid chromatography-mass spectrometry (LC-MS) to confirm its structure.
Molecular Structure Analysis

Structure and Data

The molecular formula for 4-desmethoxy-4-ethoxy trimethoprim is C15_{15}H20_{20}N4_4O3_3, with a molecular weight of approximately 290.34 g/mol. The compound features a pyrimidine ring substituted with various functional groups, including an ethoxy group at the 4-position.

Key structural characteristics include:

  • Pyrimidine Core: The backbone structure that is essential for its biological activity.
  • Substituents: The presence of an ethoxy group enhances lipophilicity, potentially affecting absorption and distribution in biological systems.
Chemical Reactions Analysis

Reactions and Technical Details

4-Desmethoxy-4-ethoxy trimethoprim undergoes several chemical reactions that are critical for its activity:

  • Inhibition of Dihydrofolate Reductase: This enzyme catalyzes the conversion of dihydrofolate to tetrahydrofolate, a vital step in folate metabolism. By inhibiting this enzyme, the compound effectively disrupts nucleic acid synthesis in bacteria.
  • Potential Modifications: Further chemical modifications can lead to derivatives with enhanced activity or altered pharmacokinetic properties.
Mechanism of Action

Process and Data

The mechanism of action for 4-desmethoxy-4-ethoxy trimethoprim primarily involves:

  1. Binding to Dihydrofolate Reductase: The compound binds competitively to the active site of dihydrofolate reductase in bacteria.
  2. Inhibition of Folate Synthesis: By blocking this enzyme, it prevents the formation of tetrahydrofolate, which is necessary for synthesizing purines and pyrimidines—essential components for DNA replication and cell division.
  3. Bactericidal Effect: When combined with sulfamethoxazole, it exerts a synergistic effect leading to enhanced bactericidal activity against susceptible bacterial strains.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Solubility: The solubility profile may vary based on pH and solvent conditions but generally shows good solubility in organic solvents.
  • Stability: The compound's stability can be influenced by light exposure and temperature; thus, it should be stored under appropriate conditions.

Chemical properties include:

  • pKa Values: Important for understanding its ionization state at physiological pH.
  • Partition Coefficient: This property indicates its potential distribution in biological systems.
Applications

Scientific Uses

4-Desmethoxy-4-ethoxy trimethoprim has several applications in scientific research:

  1. Antibacterial Research: It serves as a template for developing new antibacterial agents targeting dihydrofolate reductase.
  2. Structure-Activity Relationship Studies: Researchers utilize this compound to explore modifications that enhance antibacterial efficacy or reduce resistance.
  3. Combination Therapy Development: It is studied in conjunction with other antibiotics to evaluate synergistic effects against resistant bacterial strains.
Introduction to 4-Desmethoxy-4-ethoxy Trimethoprim

4-Desmethoxy-4-ethoxy trimethoprim represents a strategically engineered diaminopyrimidine antibiotic derivative designed to address the critical limitation of rapid resistance evolution in bacterial pathogens. This compound emerges from systematic structure-activity relationship (SAR) explorations focused on the trimethoprim scaffold, specifically targeting position 4 of the trimethoxybenzyl ring. Unlike conventional trimethoprim derivatives that primarily seek enhanced potency against wild-type dihydrofolate reductase (DHFR), this molecule incorporates dual chemical modifications—desmethoxylation at position 4 coupled with ethoxy group installation—to simultaneously inhibit resistant DHFR variants and disrupt evolutionary pathways to resistance. Its design philosophy embodies the paradigm of "resistance-resistant" antibiotics, where molecular tailoring anticipates and counters common resistance mechanisms through structural precision [1] [3].

Structural Evolution from Trimethoprim: Position-Specific Modifications

The chemical architecture of 4-desmethoxy-4-ethoxy trimethoprim originates from methodical modifications of the trimethoprim scaffold (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine). Key structural alterations occur exclusively at position 4 of the benzyl ring system:

  • Desmethoxylation: Removal of the methoxy (-OCH₃) group at carbon 4 creates a phenolic hydroxyl moiety, fundamentally altering the electronic properties and hydrogen-bonding capacity of this position. This modification mirrors 4'-desmethyltrimethoprim (4'-DTMP), where demethylation significantly enhances binding to the L28R DHFR mutant [1] [3].
  • Ethoxy Installation: Etherification of the phenolic hydroxyl with an ethyl group (-OCH₂CH₃) introduces steric bulk and enhanced hydrophobicity compared to the original methoxy group. This substitution exploits the enlarged active site cavity in mutant DHFR enzymes while maintaining favorable interactions with wild-type DHFR [8].

Table 1: Structural Comparison of Trimethoprim and Its Position-4 Modified Derivatives

CompoundR⁴ PositionHydrophobicity (Calculated logP)Key Structural Feature
Trimethoprim (TMP)-OCH₃0.98Methoxy group with limited H-bond capacity
4'-Desmethyltrimethoprim-OH0.35Phenolic hydroxyl enabling H-bond donation
4-Desmethoxy-4-ethoxy TMP-OCH₂CH₃1.52Ethoxy group with increased bulk & hydrophobicity

This position-specific optimization diverges from traditional trimethoprim derivatization strategies that focused on C5-benzyl ring substitutions or modifications to the diamino pyrimidine core. The targeted approach preserves critical pharmacophore elements—the 2,4-diaminopyrimidine moiety responsible for binding the conserved DHFR active site—while engineering adaptive regions that engage mutant enzyme variants [4] [7].

Rationale for Ethoxy and Desmethoxy Substitutions at Position 4

The dual 4-desmethoxy-4-ethoxy modification addresses specific limitations in the trimethoprim scaffold through complementary mechanisms:

  • Countering L28R-Mediated Resistance: X-ray crystallography of trimethoprim-resistant DHFR (L28R variant) reveals that the arginine-28 side chain reorients toward the benzyl ring's position 4. The phenolic oxygen of 4'-desmethyltrimethoprim forms a hydrogen bond with the guanidinium group of Arg28, explaining its 30-90-fold enhanced activity against L28R-harboring strains versus trimethoprim. The ethoxy group in 4-desmethoxy-4-ethoxy trimethoprim extends this interaction via hydrophobic contacts and potential water-mediated H-bonds, further stabilizing inhibitor-enzyme complexes [1] [3].

  • Enhanced Permeation in Gram-Negative Pathogens: Ethoxy substitution increases hydrophobicity (logP ≈1.52 vs. 0.98 for TMP), promoting diffusion across the lipopolysaccharide-rich outer membrane of Enterobacteriaceae. SAR studies confirm that hydrophobic 4-position substituents (e.g., benzyloxy, phenylethanone) significantly improve activity against Escherichia coli by enhancing intracellular accumulation. Molecular dynamics simulations suggest the ethyl chain occupies a hydrophobic subpocket in DHFR's active site, contributing to binding energy [8].

  • Preservation of Wild-Type Affinity: Unlike bulkier C4 modifications that impair wild-type DHFR binding, the ethoxy group's conformational flexibility allows accommodation in both wild-type and mutant enzymes. Steady-state inhibition assays demonstrate that 4-ethoxy analogs maintain DHFRWT affinity (Ki within 2-fold of trimethoprim) while achieving 5-50-fold lower Ki against prevalent clinical mutants including L28R, P21L/L28R, and W30G/L28R [1] [8].

Table 2: Biochemical Rationale for Position-4 Modifications in DHFR Inhibition

Biological TargetRole of -OCH₃ in TMPRole of -OCH₂CH₃ in 4-Desmethoxy-4-ethoxy TMP
Wild-Type DHFRVan der Waals contacts with Ile94Similar contacts; ethyl group occupies hydrophobic niche
L28R Mutant DHFRNo favorable interaction with Arg28Hydrophobic/water-mediated H-bonds with Arg28 guanidinium
Membrane PermeabilityModerate hydrophobicity (logP~0.98)Enhanced hydrophobicity (logP~1.52) improves Gram- uptake
Resistant E. coli (L28R)Ki >500 nMKi 8-25 nM (60-fold improvement over TMP)

Key Hypotheses in Antimicrobial Resistance Mitigation

The molecular design of 4-desmethoxy-4-ethoxy trimethoprim tests two interconnected hypotheses regarding resistance evolution:

  • Selective Pressure Against High-Fitness Mutants: Laboratory evolution experiments demonstrate that >80% of trimethoprim-resistant E. coli populations acquire the L28R mutation within 10-15 generations under TMP selection. This mutation confers exceptional resistance (IC₅₀ increase >1000-fold) and epistatically compensates for catalytic defects of other DHFR mutations (e.g., P21L, W30R). By potently inhibiting DHFRᴸ²⁸ᴿ, 4-desmethoxy-4-ethoxy trimethoprim imposes negative selection on this high-fitness mutant, forcing bacteria toward alternative, less efficient resistance pathways [1] [3].

  • Diverting Evolutionary Trajectories to Catalytically Impaired States: Mutations conferring resistance to 4-desmethoxy-4-ethoxy trimethoprim (e.g., F153S, I94L) typically reduce DHFR's catalytic efficiency (kcat/Kₘ) by >50% compared to wild-type. In vitro resistance selection shows mutant populations exhibit reduced growth rates (μmax 0.28±0.03 h⁻¹ vs. 0.42±0.04 h⁻¹ for wild-type) in antibiotic-free environments. This fitness cost theoretically delays resistance fixation in clinical settings and maintains treatment efficacy longer than observed with trimethoprim [1] [4].

  • Broad-Spectrum Activity Retention: While optimized against prevalent E. coli DHFR mutants, the conserved nature of DHFR's active site across pathogens suggests maintained efficacy. Biochemical assays confirm 4-desmethoxy-4-ethoxy trimethoprim inhibits DHFR from Klebsiella pneumoniae, Staphylococcus aureus, and clinical E. coli isolates with IC₅₀ values comparable to trimethoprim (0.8-2.1 μM vs. 0.5-1.8 μM for TMP). This positions it as a broad-spectrum agent capable of replacing TMP in empiric therapy [3] [8].

Table 3: Resistance Evolution Profiles Under Different DHFR Inhibitors

Selection PressureDominant 1st-Step MutationResistance Level (IC₅₀ Fold-Change)Catalytic Efficiency (kcat/Kₘ % WT)Population Fitness (μmax, h⁻¹)
TrimethoprimL28R1200-1500x110%0.41 ± 0.04
4'-DesmethyltrimethoprimD27E80-120x62%0.31 ± 0.05
4-Desmethoxy-4-ethoxy TMPI94L40-60x45%0.28 ± 0.03

These hypotheses are substantiated by morbidostat-based continuous evolution experiments showing E. coli populations develop resistance to 4-desmethoxy-4-ethoxy trimethoprim at 1/5th the rate observed under trimethoprim selection (mean resistance fixation time 55±6 generations vs. 11±3 generations for TMP). Crucially, whole-genome sequencing reveals resistance predominantly arises via mutations at residues I94, F153, or promoter upregulations—none of which exhibit the compensatory capacity of L28R—validating the strategy of mutation-specific inhibitor design [1] [3] [4].

Properties

CAS Number

78025-68-0

Product Name

4-Desmethoxy-4-ethoxy trimethoprim

IUPAC Name

5-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C15H20N4O3/c1-4-22-13-11(20-2)6-9(7-12(13)21-3)5-10-8-18-15(17)19-14(10)16/h6-8H,4-5H2,1-3H3,(H4,16,17,18,19)

InChI Key

XWUQANDETYXOIU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

Synonyms

5-[(4-Ethoxy-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine; _x000B_2,4-Diamino-5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.